molecular formula C18H17F2N3O B5192687 4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

Cat. No.: B5192687
M. Wt: 329.3 g/mol
InChI Key: GNQZNYGPFVKQLB-UHFFFAOYSA-N
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Description

4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one is a synthetic organic compound that features a pyrazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one typically involves the following steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to yield 1-phenyl-3-methyl-5-pyrazolone.

    Introduction of the Difluoroaniline Moiety: The difluoroaniline group is introduced through a nucleophilic substitution reaction. 3,4-Difluoroaniline is reacted with formaldehyde to form a difluoromethyl intermediate, which is then coupled with the pyrazolone core under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoroaniline moiety can undergo electrophilic substitution reactions, particularly in the presence of halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroaniline moiety may enhance binding affinity and specificity, leading to modulation of biological pathways. The compound’s effects are mediated through inhibition or activation of these targets, resulting in the desired biological response.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one
  • 4-Bromo-2-[(3,4-Difluoroanilino)methyl]phenol
  • 3,4-Difluoroaniline

Uniqueness

This compound is unique due to its specific combination of a pyrazolone core and a difluoroaniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(3,4-difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O/c1-12-15(11-21-13-8-9-16(19)17(20)10-13)18(24)23(22(12)2)14-6-4-3-5-7-14/h3-10,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQZNYGPFVKQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CNC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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